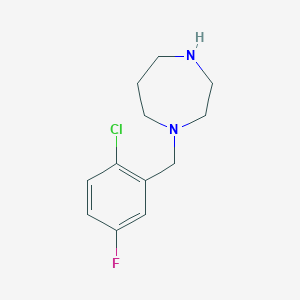

1-(2-Chloro-5-fluorobenzyl)-1,4-diazepane

CAS No.:

Cat. No.: VC15935795

Molecular Formula: C12H16ClFN2

Molecular Weight: 242.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16ClFN2 |

|---|---|

| Molecular Weight | 242.72 g/mol |

| IUPAC Name | 1-[(2-chloro-5-fluorophenyl)methyl]-1,4-diazepane |

| Standard InChI | InChI=1S/C12H16ClFN2/c13-12-3-2-11(14)8-10(12)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2 |

| Standard InChI Key | FZXAVMXTUXEOHH-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCN(C1)CC2=C(C=CC(=C2)F)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a 1,4-diazepane backbone—a saturated seven-membered ring with nitrogen atoms at the 1- and 4-positions. The 1-position is substituted with a 2-chloro-5-fluorobenzyl group, introducing both halogen atoms and aromaticity to the molecule. This substitution pattern is critical for modulating electronic properties and steric interactions in synthetic applications .

Computational Descriptors

The IUPAC name, 1-[(2-chloro-5-fluorophenyl)methyl]-1,4-diazepane, reflects systematic nomenclature. Key computed descriptors include:

-

LogP: Estimated at 2.8–3.2 (predicted for similar diazepane derivatives )

-

Topological Polar Surface Area (TPSA): ~23 Ų, indicating moderate membrane permeability

-

Hydrogen Bond Donor/Acceptor Count: 0/2, suggesting limited solubility in polar solvents

Synthetic Methodologies

General Synthesis Strategies

The synthesis of 1-(2-chloro-5-fluorobenzyl)-1,4-diazepane typically involves nucleophilic alkylation of 1,4-diazepane with 2-chloro-5-fluorobenzyl bromide or chloride. A representative protocol, adapted from methods used for analogous compounds , proceeds as follows:

-

Reaction Setup:

-

1,4-Diazepane (1.0 equiv) is dissolved in anhydrous dichloromethane under N₂.

-

2-Chloro-5-fluorobenzyl chloride (1.1 equiv) is added dropwise at 0°C.

-

Triethylamine (2.0 equiv) serves as a base to scavenge HCl.

-

-

Workup:

-

After stirring for 12 h at room temperature, the mixture is washed with brine (3 × 50 mL).

-

The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure.

-

-

Purification:

Key Synthetic Challenges

-

Regioselectivity: Competing alkylation at the 4-position of diazepane may occur, necessitating precise stoichiometric control .

-

Halogen Reactivity: The electron-withdrawing effects of chlorine and fluorine reduce benzyl halide reactivity, often requiring extended reaction times .

Physicochemical Properties

Thermodynamic Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 242.72 g/mol | |

| Density | 1.15–1.20 g/cm³ (predicted) | |

| Boiling Point | ~280°C (estimated) | – |

| LogP (Octanol-Water) | 2.9 ± 0.3 |

Solubility Profile

-

Water: <0.1 mg/mL (25°C) due to hydrophobic benzyl and diazepane groups

-

Organic Solvents:

-

Dichloromethane: >50 mg/mL

-

Ethanol: ~15 mg/mL

-

Hexanes: <5 mg/mL

-

Pharmacological and Industrial Applications

Drug Discovery Intermediates

1-(2-Chloro-5-fluorobenzyl)-1,4-diazepane serves as a precursor in synthesizing serotonin receptor modulators. For example, disubstituted pyrimidines with fluorobenzyl-diazepane moieties demonstrate potent 5-HT₂C agonism (EC₅₀ = 12 nM) . The chlorine and fluorine atoms enhance binding affinity through halogen bonding with receptor residues .

Catalysis and Material Science

The compound’s nitrogen atoms enable coordination to transition metals, making it viable in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume